molecular formula C24H32N6O4 B5516273 ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate

ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate

Cat. No.: B5516273
M. Wt: 468.5 g/mol
InChI Key: HCOWRJAOQBUTIE-UHFFFAOYSA-N
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Description

Ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate is a useful research compound. Its molecular formula is C24H32N6O4 and its molecular weight is 468.5 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate is 468.24850352 g/mol and the complexity rating of the compound is 737. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polyamide Synthesis

Polyamides containing nucleobase side groups, such as uracil and adenine, were synthesized through the addition reaction of nucleobases to dimethyl methylenesuccinate, followed by hydrolysis and polycondensation with diamines like piperazine. This approach yielded water-soluble polyamides with molecular weights ranging from approximately 1000 to 5000, demonstrating the versatility of piperazine derivatives in polymer chemistry (Hattori & Kinoshita, 1979).

Neuroprotective Drug Development

A novel drug candidate, SP-04, designed for neuroprotective therapeutic approaches in Alzheimer's disease treatment, showcases the multifaceted applications of ethyl piperazinecarboxylate derivatives. SP-04 and its metabolite SP-04m, both featuring a piperazine backbone, exhibit acetylcholinesterase inhibitory activity, s1-receptor antagonism, antioxidant properties, and neuroprotection against Ab42 toxicity, highlighting the compound's potential in addressing complex neurological disorders (Lecanu et al., 2010).

Antimicrobial Compound Synthesis

The synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives through a four-component cyclo condensation demonstrates the application of ethyl piperazinecarboxylate derivatives in creating potent antimicrobial agents. The synthesized compounds exhibited notable antibacterial and antifungal activities, underscoring their potential in developing new antimicrobial therapies (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Organic Crystal Engineering

In the realm of organic crystal engineering, the synthesis and study of 1,4-piperazine-2,5-dione derivatives, such as cyclo[(2-methylamino-4,7-dimethoxyindan-2-carboxylic acid)(2-amino-4,7-dimethoxyindan-2-carboxylic acid)], illustrate the intricate hydrogen-bond association patterns possible with piperazine derivatives. The examination of these compounds in various polymorphic forms offers insights into the molecular interactions that govern solid-state structures (Weatherhead-Kloster et al., 2005).

Properties

IUPAC Name

ethyl 4-[[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O4/c1-4-34-24(33)29-15-13-28(14-16-29)17-19-25-21-20(22(31)27(3)23(32)26(21)2)30(19)12-8-11-18-9-6-5-7-10-18/h5-7,9-10H,4,8,11-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOWRJAOQBUTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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